molecular formula C24H16N2 B2665461 2-[3-(2-Quinolinyl)phenyl]quinoline CAS No. 189694-27-7

2-[3-(2-Quinolinyl)phenyl]quinoline

Cat. No.: B2665461
CAS No.: 189694-27-7
M. Wt: 332.406
InChI Key: HZJTZSDOEHNNGP-UHFFFAOYSA-N
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Description

2-[3-(2-Quinolinyl)phenyl]quinoline is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly interesting due to its unique structure, which combines two quinoline units, making it a subject of extensive research in various scientific fields.

Preparation Methods

The synthesis of 2-[3-(2-Quinolinyl)phenyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-quinolinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization to form the quinoline ring. Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

2-[3-(2-Quinolinyl)phenyl]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(2-Quinolinyl)phenyl]quinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-Quinolinyl)phenyl]quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to intercalate into DNA strands disrupts the normal function of these enzymes, leading to cell death. Additionally, it can modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

2-[3-(2-Quinolinyl)phenyl]quinoline can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Camptothecin: A potent anticancer agent.

    Mepacrine: Used as an antiprotozoal drug.

    Skimmianine: Exhibits antimicrobial properties.

What sets this compound apart is its dual quinoline structure, which enhances its binding affinity and specificity for molecular targets, making it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

2-(3-quinolin-2-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJTZSDOEHNNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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